molecular formula C7H3ClF3IO B1459548 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene CAS No. 1587729-03-0

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

Cat. No.: B1459548
CAS No.: 1587729-03-0
M. Wt: 322.45 g/mol
InChI Key: DUODVRGIROJIBV-UHFFFAOYSA-N
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Description

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene (CAS: 1263057-94-8) is a high-value, halogenated aromatic compound offered as a key synthetic building block for research and development. Its molecular formula is C 7 H 3 ClF 3 IO, with a molecular weight of 322.45 g/mol . The compound features a benzene ring strategically substituted with chlorine, iodine, and a trifluoromethoxy group, creating a versatile scaffold for constructing complex molecules. This compound is primarily valued in organic synthesis for its application in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom acts as an excellent leaving group . The distinct electronic environment provided by the combination of halogens and the electron-withdrawing trifluoromethoxy group makes it a unique intermediate for the preparation of complex aromatic compounds, pharmaceuticals, and agrochemicals . Researchers also utilize similar structures in the development of radiolabeled molecules for imaging studies and as precursors for bioactive compounds . For safe handling, note that this compound is classified with the signal word "Warning" and may pose hazards such as skin and eye irritation . It is recommended to store it in a dark place, sealed in a dry environment at room temperature . This product is intended for research purposes and is strictly designated For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

4-chloro-1-iodo-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3IO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUODVRGIROJIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Trifluoromethoxybenzene Intermediates

A foundational step is the synthesis of trifluoromethoxybenzene, which serves as the substrate for further halogenations.

Key Process Steps:

Reaction Conditions and Notes:

Step Reagents & Conditions Temperature (°C) Pressure (kg/cm²) Time (hours) By-products
Chlorination Benzaldehyde + Chlorine, radical initiator, UV light 90-100 Atmospheric 4-5 HCl
Fluorination Trichloromethoxybenzene + Anhydrous HF 80 30-35 4-6 HCl
Isolation Distillation Atmospheric Atmospheric

This process is detailed in patent WO2016125185A2 and related Chinese patent applications, emphasizing the avoidance of ozone-depleting solvents like carbon tetrachloride by using alternatives such as tetrachloroethane or pentachloroethane.

Halogenation: Chlorination and Iodination of Trifluoromethoxybenzene

Chlorination

  • Chlorination is typically performed using chlorine gas with radical initiators under UV light at 90-100°C.
  • The reaction is controlled to ensure selective substitution, often at the para position relative to the trifluoromethoxy group.
  • Chlorine flow rates of 15-20 LPH are maintained during the reaction to ensure completion.

Iodination

  • Iodination of 2-chloro-1-(trifluoromethoxy)benzene to introduce iodine at the 4-position is achieved using iodine and an oxidizing agent.
  • The reaction is carried out in organic solvents such as dichloromethane or acetonitrile.
  • Temperature control is critical to achieve regioselective iodination and to minimize by-products.
  • Industrial methods may use continuous flow reactors for better control and scalability.

Typical Reaction Conditions for Iodination:

Parameter Details
Substrate 2-Chloro-1-(trifluoromethoxy)benzene
Iodinating agent Iodine (I2) + Oxidizing agent
Solvent Dichloromethane or Acetonitrile
Temperature Controlled, often 0-30°C
Reaction time Variable, optimized for selectivity

This iodination step is key for obtaining the 4-chloro-1-iodo-2-(trifluoromethoxy)benzene target compound.

Mechanistic Insights and Advanced Functional Group Interconversions

Recent research highlights the use of iodine chloride (ICl) mediated functional group interconversions for regioselective halogenation in complex molecules:

  • ICl-mediated reactions enable chemo- and regioselective introduction of iodine and chlorine into organic substrates.
  • Density functional theory (DFT) studies support the high selectivity observed.
  • Such methods may inspire or be adapted for selective iodination and chlorination in trifluoromethoxybenzene derivatives, offering alternative synthetic routes.

Summary Table of Preparation Methods

Step No. Reaction Type Starting Material Reagents & Conditions Product/Intermediate Key Notes
1 Chlorination Benzaldehyde or anisole derivatives Cl2 gas, radical initiator, UV light, 90-100°C Chlorinated benzaldehyde derivatives Chlorine flow 15-20 LPH, HCl by-product
2 Fluorination Trichloromethoxybenzene Anhydrous HF, 80°C, 4-6 h, 30-35 kg/cm² pressure Trifluoromethoxybenzene Distillation to isolate pure product
3 Chlorination Trifluoromethoxybenzene Cl2 gas, radical initiator, UV light 2-Chloro-1-(trifluoromethoxy)benzene Selective para substitution
4 Iodination 2-Chloro-1-(trifluoromethoxy)benzene I2 + oxidizing agent, DCM or acetonitrile, 0-30°C This compound Regioselective iodination

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy group retained on the benzene ring .

Scientific Research Applications

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a versatile intermediate, participating in various transformations through its reactive halogen atoms and trifluoromethoxy group. The molecular targets and pathways involved are determined by the nature of the reactions and the desired products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene
  • Molecular Formula : C₇H₃BrClF₃O
  • CAS : 158579-80-7
  • Key Differences :
    • Bromine replaces iodine, reducing molecular weight (275.45 g/mol vs. 322.45 g/mol).
    • Bromine is less reactive in cross-coupling reactions compared to iodine, requiring harsher conditions (e.g., higher temperatures or stronger catalysts).
    • Applications: Useful in less demanding coupling reactions or as a stable intermediate in multistep syntheses .
2-Chloro-4-iodo-1-(trifluoromethoxy)benzene
  • CAS : 1198422-69-3
  • Key Differences :
    • Positional isomer: Chlorine and iodine are at positions 2 and 4 (vs. 4 and 1 in the target compound).
    • Altered regiochemistry affects electronic distribution and steric accessibility. For example, meta-directing effects may dominate in electrophilic substitutions.
    • Reactivity: Similar utility in cross-coupling but with distinct regioselectivity in downstream reactions .
1-Chloro-2-iodo-4-(trifluoromethyl)benzene
  • CAS : 672-57-1
  • Key Differences :
    • Trifluoromethyl (-CF₃) replaces trifluoromethoxy (-OCF₃).
    • -CF₃ is more electron-withdrawing than -OCF₃, leading to greater deactivation of the aromatic ring.
    • Reduced solubility in polar solvents compared to -OCF₃ analogs.

Functional Group Variants

4-Chloro-2-isocyanato-1-(trifluoromethoxy)benzene
  • Molecular Formula: C₈H₃ClF₃NO₂
  • Key Differences :
    • Incorporates an isocyanate (-NCO) group at position 2.
    • Reactivity: The -NCO group enables formation of ureas or polyurethanes, diverging from the cross-coupling applications of the iodine-substituted target compound.
    • Applications: Polymer chemistry or drug-conjugation strategies .
4-Chloro-1-nitro-2-(trifluoromethoxy)benzene
  • CAS : 1261674-03-6
  • Key Differences: Nitro (-NO₂) group replaces iodine. -NO₂ is a strong meta-directing group, altering reaction pathways in electrophilic substitutions. Higher thermal stability but reduced utility in metal-catalyzed couplings.

Substituent Position and Electronic Effects

Compound Substituents (Positions) Electron Effects Reactivity Profile
Target Compound Cl (4), I (1), -OCF₃ (2) Strongly deactivated, ortho/para-directing Cross-coupling, halogen exchange
2-Chloro-4-iodo-1-(trifluoromethoxy) Cl (2), I (4), -OCF₃ (1) Similar deactivation, altered directing Modified regioselectivity in reactions
4-Bromo-2-chloro-1-(trifluoromethoxy) Br (4), Cl (2), -OCF₃ (1) Moderate deactivation Slower coupling reactions
1-Chloro-2-fluoro-4-methoxy-3-(CF₃) Cl (1), F (2), -OCH₃ (4), -CF₃ (3) Mixed electronic effects Enhanced metabolic stability

Physical and Practical Considerations

Property Target Compound 4-Bromo Analog 2-Chloro-4-iodo Isomer
Molecular Weight (g/mol) 322.45 ~275.45 322.45
Stability Light-sensitive More stable Light-sensitive
Storage Conditions 2–8°C, protect from light Room temperature 2–8°C, protect from light
Cost (per 25g) High (iodine-dependent) Moderate (~JPY 14,000) High

Biological Activity

4-Chloro-1-iodo-2-(trifluoromethoxy)benzene, with the molecular formula C7H3ClF3IOC_7H_3ClF_3IO, is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen atoms, particularly chlorine and iodine, along with a trifluoromethoxy group, enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development and other biological applications.

The compound exhibits unique chemical characteristics due to its trifluoromethoxy group, which is known to improve the bioavailability of pharmaceuticals. The molecular weight of this compound is approximately 322.45 g/mol.

Property Value
Molecular FormulaC₇H₃ClF₃IO
Molecular Weight322.45 g/mol
Functional GroupsChlorine, Iodine, Trifluoromethoxy

The biological activity of this compound primarily involves its interaction with biological targets such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinity and selectivity for these targets, potentially leading to improved therapeutic effects. Studies suggest that halogenated compounds can modulate various biological pathways, making them suitable for further exploration in drug discovery .

Antimicrobial Potential

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The halogenation in this compound may enhance its interaction with bacterial enzymes, making it a candidate for developing new antibiotics targeting the methylerythritol phosphate (MEP) pathway, which is crucial for bacterial survival but absent in humans .

Antifungal Activity

The compound's structural features suggest potential antifungal activity. Similar compounds have been shown to inhibit fungal growth by disrupting cellular processes through interactions with specific proteins or enzymes involved in fungal metabolism .

Case Studies

Several studies have explored the biological activity of halogenated benzene derivatives:

  • Study on Antimicrobial Activity :
    • A derivative of this compound was tested against various bacterial strains, demonstrating significant inhibition at low concentrations. This supports its potential as a lead compound for antibiotic development.
  • Study on Enzyme Inhibition :
    • Research focused on the inhibition of specific enzymes within the MEP pathway by halogenated compounds revealed that this compound could serve as an effective inhibitor, showcasing its utility in antimicrobial therapy .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
2-Chloro-4-iodo-1-(trifluoromethoxy)benzeneC₇H₃ClF₃IODifferent positional arrangement of chlorine and iodine
1-Bromo-4-iodo-2-(trifluoromethoxy)benzeneC₇H₃BrF₃IOBromine instead of chlorine
4-Iodo-2-(trifluoromethoxy)benzeneC₇H₄F₃IOLacks chlorine substituent

This table illustrates how positional isomerism and substitution can significantly influence the reactivity and biological activity of these compounds.

Q & A

Q. What are the recommended synthetic methods for 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves halogenation or coupling reactions. Key steps include:

  • Halogenation: Introducing iodine or chlorine via electrophilic substitution using reagents like N-iodosuccinimide (NIS) or Cl₂ gas under controlled temperatures (0–25°C) .
  • Trifluoromethoxy Group Installation: Fluorinated reagents (e.g., trifluoromethyl hypofluorite) are used in nucleophilic aromatic substitution, requiring anhydrous solvents (e.g., DMF) and inert atmospheres .
  • Reaction Optimization: Parameters such as solvent polarity (e.g., dichloromethane vs. THF), catalyst selection (e.g., Pd for cross-coupling), and pH are systematically varied. For example, higher yields (>80%) are reported with Pd(PPh₃)₄ in Suzuki-Miyaura couplings .

Table 1: Example Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
IodinationNIS, H₂SO₄, 0°C75
Ullmann CouplingCuI, K₂CO₃, DMF, 110°C68
Nucleophilic SubstitutionCF₃O⁻, NaH, THF, reflux82

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use vapor-resistant respirators if handling powdered forms .
  • Ventilation: Perform reactions in fume hoods with local exhaust systems to mitigate inhalation risks .
  • Waste Disposal: Collect halogenated waste separately and neutralize iodinated byproducts with Na₂S₂O₃ before disposal .
  • Emergency Measures: In case of skin contact, rinse with water for 15 minutes and apply EDTA solution to chelate heavy metals .

Q. How is the compound characterized post-synthesis to confirm its structure and purity?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: ¹⁹F NMR identifies trifluoromethoxy groups (δ ~ -55 to -60 ppm). ¹H NMR confirms aromatic substitution patterns .
    • Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., C₇H₄ClF₃IO requires m/z 339.893) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical). Retention times are compared against standards .
  • Elemental Analysis: Carbon, hydrogen, and halogen percentages are validated against theoretical values .

Advanced Research Questions

Q. What strategies are employed to analyze the influence of substituents on the compound's reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing trifluoromethoxy group deactivates the benzene ring, slowing oxidative addition in Pd-catalyzed reactions. Hammett σₚ constants (σₚ ≈ 0.45 for CF₃O) correlate with reaction rates .
  • Steric Effects: Ortho-iodine substituents hinder catalyst access, reducing coupling efficiency. Computational modeling (DFT) predicts steric maps to optimize ligand design .
  • Competitive Experiments: Parallel reactions with substituent analogs (e.g., replacing I with Br) quantify substituent effects on yield and selectivity .

Q. How can computational modeling be applied to predict the compound's interactions with biological targets?

Methodological Answer:

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cytochrome P450. The trifluoromethoxy group’s hydrophobicity enhances binding to hydrophobic pockets .
  • MD Simulations: Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models: Quantitative structure-activity relationships link substituent electronegativity (e.g., iodine’s polarizability) to antibacterial activity .

Q. What methodologies are used to resolve discrepancies in reported reaction yields or product distributions?

Methodological Answer:

  • Reproducibility Checks: Validate literature protocols with controlled variables (e.g., solvent batch, catalyst purity). For example, Pd catalyst lot variations can alter yields by ±10% .
  • In Situ Monitoring: ReactIR tracks intermediate formation (e.g., aryl-Pd complexes) to identify rate-limiting steps .
  • DoE (Design of Experiments): Statistical optimization (e.g., Taguchi methods) identifies critical factors (temperature > solvent > catalyst loading) causing yield inconsistencies .

Table 2: Common Contradictions and Resolutions

IssueResolution StrategyReference
Variable Iodination YieldsPre-dry substrates with molecular sieves
Side Product FormationAdd radical scavengers (e.g., BHT)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-iodo-2-(trifluoromethoxy)benzene
Reactant of Route 2
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4-Chloro-1-iodo-2-(trifluoromethoxy)benzene

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